molecular formula C12H14N2O4S B345096 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 957311-94-3

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole

Cat. No.: B345096
CAS No.: 957311-94-3
M. Wt: 282.32g/mol
InChI Key: PQIKGKCABNVHHS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-methylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl-pyrazole bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole include:

    1-(2,4-Dimethoxyphenyl)sulfonyl-3-methylpyrazole: Differing by the position of the methoxy groups, this compound may exhibit different reactivity and binding properties.

    1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylpyrazole: The position of the methyl group on the pyrazole ring can influence the compound’s chemical behavior and biological activity.

    1-(2,5-Dimethoxyphenyl)sulfonyl-3-ethylpyrazole: Substitution of the methyl group with an ethyl group can alter the compound’s physical and chemical properties.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKGKCABNVHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332381
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203038
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957311-94-3
Record name 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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